3-benzyl-N-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core, substituted at the 2-position with a [(3-methylphenyl)methyl]sulfanyl group, at the 3-position with a benzyl moiety, and at the 7-position with a carboxamide side chain (N-(2-methoxyethyl)). Quinazoline derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
3-benzyl-N-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-19-7-6-10-21(15-19)18-34-27-29-24-16-22(25(31)28-13-14-33-2)11-12-23(24)26(32)30(27)17-20-8-4-3-5-9-20/h3-12,15-16H,13-14,17-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPXXYYEBICMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous quinazoline and heterocyclic derivatives, focusing on structural motifs and inferred physicochemical or biological properties.
Core Heterocycle Modifications
- Compound 477329-16-1: Structure: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide. Comparison: The quinazoline core is retained, but the 3-position substituent is a 4-chlorophenyl group instead of benzyl. The sulfanyl group at the 2-position is linked to an acetamide with a 4-sulfamoylphenyl group, which may improve solubility compared to the target compound’s 3-methylphenylmethyl substituent.
- Compound 476485-74-2: Structure: N-[4-(Benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Comparison: Replaces the quinazoline core with a 1,2,4-triazole ring, altering the molecule’s planarity and electronic properties. The 4-(benzyloxy)phenyl group introduces a bulkier hydrophobic substituent compared to the target compound’s N-(2-methoxyethyl) carboxamide.
Substituent Analysis
| Feature | Target Compound | 477329-16-1 | 476485-74-2 |
|---|---|---|---|
| Core Structure | 4-Oxo-3,4-dihydroquinazoline | 4-Oxo-3,4-dihydroquinazoline | 4H-1,2,4-Triazole |
| 2-Position | [(3-Methylphenyl)methyl]sulfanyl | Sulfanyl-acetamide | Sulfanyl-acetamide |
| 3-Position | Benzyl | 4-Chlorophenyl | 4-Methylphenyl (on triazole) |
| 7-Position | N-(2-Methoxyethyl)carboxamide | N/A | N-[4-(Benzyloxy)phenyl] |
| Key Functional Groups | Methoxyethyl (polar), Benzyl (hydrophobic) | Sulfamoyl (polar), Chlorophenyl (electron-withdrawing) | Benzyloxy (hydrophobic), Triazole (metabolic stability) |
Physicochemical and Pharmacokinetic Implications
- Solubility : The target compound’s methoxyethyl group enhances water solubility compared to the benzyloxy and chlorophenyl substituents in analogues .
- Metabolic Stability : The 3-methylphenylmethyl sulfanyl group may undergo faster oxidative metabolism than the triazole-containing compound 476485-74-2.
Structural Determination and Software Tools
The provided evidence highlights methodologies for structural analysis of such compounds:
- SHELX : Used for small-molecule crystallography to resolve the 3D structure and confirm substituent positions .
- WinGX : A suite for refining crystallographic data, critical for verifying the stereochemistry of the methoxyethyl group .
- ORTEP-3 : Employed to generate thermal ellipsoid diagrams, visualizing dynamic disorder in flexible groups like the benzyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
